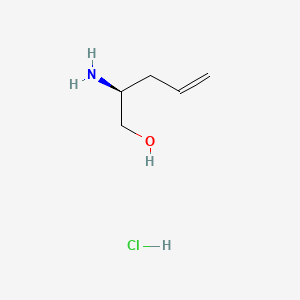

(S)-2-Aminopent-4-en-1-ol hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2-aminopent-4-en-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASOPXPTKUDWIK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chiral Amino Alcohols with Terminal Alkenes: Synthetic Architectures & Therapeutic Utility

Topic: Chiral Amino Alcohol with Terminal Alkene Functionality Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Scientists

Executive Summary

Chiral amino alcohols bearing terminal alkene functionalities (e.g., (S)-2-amino-4-penten-1-ol) represent a privileged class of "chiral synthons" in modern drug discovery. Their bifunctionality allows them to serve as immediate precursors for nitrogen heterocycles (via Ring-Closing Metathesis), chiral ligands (such as Box and Pybox systems), and sphingolipid analogs .

This guide moves beyond basic textbook definitions to address the practical engineering of these molecules. We focus on high-fidelity synthetic routes that preserve enantiomeric purity (ee > 98%) while installing the reactive terminal alkene, a moiety often sensitive to harsh reduction or oxidation conditions.

Structural Classes & Retrosynthetic Logic

To design a scalable route, one must first classify the target based on the distance between the stereocenter and the alkene.

-

Type I (Vicinal): Alkene immediately adjacent to the chiral center (e.g., vinyl glycine derivatives). Challenge: Prone to racemization.

-

Type II (Homoallylic): Alkene separated by one methylene unit (e.g., allylglycine derivatives). Advantage:[1][2][3][4][5] Highly stable; ideal for RCM.

-

Type III (Distal): Alkene separated by >2 carbons. Utility: Macrolactamization precursors.

Decision Matrix: Synthetic Strategy

The choice of synthesis depends on the availability of starting materials and the required enantiomer.

Figure 1: Strategic decision tree for selecting the synthetic route based on target constraints.

Core Synthetic Methodologies

Method A: The "Gold Standard" – Ellman Sulfinamide Allylation

For research requiring high enantiomeric excess (ee) and flexibility, the addition of allyl organometallics to N-tert-butanesulfinyl imines is the superior method. It avoids the cost constraints of unnatural amino acids and offers predictable stereocontrol.

Mechanism: The reaction proceeds via a highly ordered six-membered transition state (Zimmerman-Traxler model), where the bulky tert-butyl group directs the facial attack of the nucleophile.

Protocol: Synthesis of (S)-2-amino-4-penten-1-ol

This protocol synthesizes the target via the addition of allylmagnesium bromide to a protected glycolaldehyde imine.

Reagents:

-

(R)-N-tert-butanesulfinamide (Chiral Auxiliary)

-

(tert-Butyldimethylsilyloxy)acetaldehyde (TBS-protected glycolaldehyde)

-

Allylmagnesium bromide (1.0 M in ether)

-

Ti(OEt)4 (Lewis Acid/Water Scavenger)

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve (R)-tert-butanesulfinamide (1.0 equiv) and TBS-glycolaldehyde (1.1 equiv) in anhydrous THF (0.5 M).

-

Add Ti(OEt)4 (2.0 equiv) dropwise. Stir at RT for 12 h.

-

Checkpoint: Monitor by TLC.[1] The formation of the sulfinyl imine is quantitative.

-

Quench with brine, filter through Celite, and concentrate.

-

-

Diastereoselective Allylation:

-

Dissolve the crude imine in CH2Cl2 (anhydrous) and cool to -78 °C.

-

Add AllylMgBr (2.0 equiv) slowly along the flask wall to maintain internal temperature.

-

Stir for 4 h at -78 °C.

-

Causality: Low temperature is critical here to maximize the energy difference between the diastereomeric transition states, ensuring high dr (>95:5).

-

-

Deprotection (Global):

-

Treat the resulting sulfinamide with 4M HCl in dioxane/methanol (1:1) at RT for 2 h.

-

This removes both the tert-butanesulfinyl group (releasing the amine) and the TBS group (releasing the alcohol).

-

Basify with NaOH to pH 10 and extract with DCM.

-

Yield: Typically 75-85% overall. Purity: >98% ee (determined by Chiral HPLC).

Method B: Chiral Pool Reduction (L-Allylglycine)

If the "L" configuration is acceptable and the starting material is available, this is the fastest route.

-

Activation: React L-allylglycine with NaBH4 and I2 (iodine) in THF. The I2 generates borane in situ, which selectively reduces the carboxylic acid to the alcohol without hydroborating the terminal alkene at low temperatures.

-

Workup: Quench with methanol carefully to destroy excess borane.

Applications in Drug Discovery[6][7]

The terminal alkene is a "handle" for increasing molecular complexity.

Ring-Closing Metathesis (RCM)

These amino alcohols are precursors to chiral piperidines and pyrrolidines.

-

Reaction: N-protection (e.g., Boc, Cbz) followed by O-allylation or N-allylation creates a diene.

-

Catalyst: Grubbs II or Hoveyda-Grubbs II.

-

Outcome: Cyclization releases ethylene gas, driving the reaction forward entropically.

Ligand Design (The "Box" Scaffold)

Chiral amino alcohols are the immediate precursors to Bis(oxazoline) ligands, used extensively in asymmetric catalysis (e.g., copper-catalyzed cyclopropanation).

-

Transformation: Condensation with nitriles or diethyl malonimidate forms the oxazoline ring. The terminal alkene can then be used to anchor the ligand to a solid support (polymer-supported catalysts).

Analytical Validation Standards

To ensure scientific integrity, the following characterization data must be generated.

| Parameter | Method | Acceptance Criteria | Notes |

| Chemical Purity | 1H NMR (400 MHz+) | >95% | Check for residual solvents (THF/DCM). |

| Enantiomeric Excess | Chiral HPLC | >98% ee | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA. |

| Alkene Integrity | 1H NMR | Integral Ratio 1:2:1 | Verify vinyl protons (5.8 ppm multiplet) are intact. |

| Water Content | Karl Fischer | <0.5% | Critical if used for subsequent air-sensitive coupling. |

Visualizing the Mechanism (Ellman Allylation)

The high stereoselectivity of the Ellman auxiliary is due to a rigid cyclic transition state involving the magnesium cation.

Figure 2: Mechanistic flow of the magnesium-mediated allylation of sulfinyl imines.

References

-

Ellman, J. A., et al. (2002).[4] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

-

Xu, H., & Lin, G. (2013). "Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines." The Journal of Organic Chemistry.

-

BenchChem. (2025).[1] "Discovery and Synthesis of Chiral Amino Alcohols." Technical Protocols.

-

Drug Hunter. (2023). "Macrocyclization via Ring-Closing Metathesis in Drug Discovery." Review.

-

Organic Syntheses. "4-Penten-1-ol Synthesis Protocol." Organic Syntheses, Coll.[6] Vol. 4.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Protocol: Chemoselective Reduction of L-Allylglycine to L-Allylglycinol

Executive Summary

This technical guide details the chemoselective reduction of L-allylglycine (2-amino-4-pentenoic acid) to L-allylglycinol ((S)-2-aminopent-4-en-1-ol). The primary synthetic challenge is reducing the carboxylic acid moiety to a primary alcohol while preserving the terminal alkene and the stereochemical integrity of the

While Borane (BH

Strategic Analysis & Mechanism

Chemoselectivity Profile

The reduction requires a reagent capable of attacking the carbonyl carbon of the carboxylate without interacting with the

| Reagent | Target Compatibility | Risk Factor | Verdict |

| LiAlH | Excellent (COOH | Low (Isolated alkenes are stable) | Primary Choice |

| BH | Excellent (COOH | Critical (Rapid hydroboration of alkene) | Contraindicated |

| NaBH | Poor (Does not reduce free acids) | N/A | Ineffective alone |

| NaBH | Good (Generates borane species in situ) | Moderate (Control required) | Secondary Choice |

Mechanistic Pathway (LiAlH )

The reaction proceeds through an initial deprotonation of the amine and carboxylic acid, consuming 2 equivalents of hydride immediately. The carboxylate is then activated by aluminum, followed by hydride transfer.

-

Deprotonation:

-

Reduction: Hydride transfer forms an aluminate complex.

-

Hydrolysis: The critical step. Amino-aluminates form strong chelates. Standard water/acid workups often result in emulsions or trapped product. Rochelle’s Salt (Potassium Sodium Tartrate) is required to break this complex.

Figure 1: Mechanistic flow ensuring preservation of the terminal alkene.

Primary Protocol: LiAlH Reduction

Safety Warning: L-Allylglycine is a convulsant (GABA inhibitor). LiAlH

Reagents & Materials

-

Reagent: LiAlH

(2.4 M solution in THF or powder). Note: Powder is preferred for precise stoichiometry but requires careful handling. -

Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from a solvent system.

-

Quench: Rochelle’s Salt (Potassium Sodium Tartrate), saturated aqueous solution.

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon or Nitrogen.

-

Reagent Charge: Add anhydrous THF to the flask. Cool to 0°C in an ice bath. Carefully add LiAlH

(2.5 equivalents relative to substrate).-

Rationale: Excess hydride is needed to compensate for the acidic protons on the amine and carboxylic acid.

-

-

Substrate Addition:

-

Add L-Allylglycine (1.0 equiv) slowly as a solid (via powder funnel) or as a slurry in THF.

-

Observation: Vigorous evolution of H

gas will occur. Control addition rate to manage foaming.

-

-

Reaction:

-

Allow the mixture to warm to room temperature over 30 minutes.

-

Heat to Reflux (66°C) for 4–8 hours.

-

Monitoring: Monitor by TLC (Eluent: MeOH/CH

Cl

-

-

Fieser & Fieser Quench (Modified for Amino Alcohols):

-

Cool reaction to 0°C.[3]

-

Dilute with diethyl ether (equal volume to THF).

-

Add water slowly (

mL per -

Add 15% NaOH (

mL). -

Add water (

mL). -

Optimization: For amino alcohols, if the white precipitate is sticky/traps product, add Saturated Rochelle’s Salt solution and stir vigorously for 2 hours until two clear layers form.

-

-

Isolation:

-

Filter off aluminum salts through a Celite pad. Wash pad with warm THF.

-

Dry combined organics over Na

SO -

Concentrate in vacuo to yield crude L-allylglycinol.

-

Purification

-

Distillation: Bulb-to-bulb distillation (Kugelrohr) under high vacuum is the preferred method for purification to avoid silica interaction.

-

Salt Formation: If the oil is unstable, convert to the HCl salt by adding 1M HCl in ether, filtering the precipitate.

Secondary Protocol: NaBH /I System

This method generates borane species in situ but is generally milder and easier to handle than LAH.

-

Setup: Suspend L-Allylglycine (1 equiv) and NaBH

(2.5 equiv) in anhydrous THF under Argon. -

Activation: Cool to 0°C. Add Iodine (I

, 1.0 equiv) dissolved in THF dropwise over 30 minutes.-

Note: The solution will undergo color changes (colorless

yellow).

-

-

Reaction: Reflux for 12–16 hours.

-

Quench: Cool to room temperature. Add MeOH carefully to destroy excess borohydride.

-

Workup: Evaporate solvents. Dissolve residue in 20% KOH and stir for 4 hours (to break N-B bonds). Extract with CH

Cl

Analytical Validation

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| 1H NMR | 400 MHz CDCl | |

| IR Spectroscopy | Broad stretch ~3300 cm | FTIR (Neat) |

| Optical Rotation | Polarimetry | |

| Mass Spec | [M+H] | ESI-MS |

Workflow Visualization

Figure 2: Operational workflow for the LiAlH

Safety & Toxicology

-

L-Allylglycine Toxicity: This compound is a potent convulsant acting as a Glutamate Decarboxylase (GAD) inhibitor.[1][2] It depletes GABA levels in the brain.[4]

-

Precaution: Do not inhale dust. Wear N95 or P100 respiratory protection when handling the solid. Double glove (Nitrile).

-

-

LiAlH

Hazards: Reacts violently with water. Class D fire extinguisher (Sand/Met-L-X) must be available.

References

- Reduction of Amino Acids (General): Abiko, A., & Masamune, S. (1992). Tetrahedron Letters, 33(38), 5517-5518. (Standard LAH protocols for amino alcohols).

-

Allylglycine Toxicity: Horton, R. W., & Meldrum, B. S. (1973). Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase. British Journal of Pharmacology, 49(1), 52–63. Link

-

NaBH4/I2 System: McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. Link

-

Product Identification: PubChem Compound Summary for CID 20064163, 2-Aminopent-4-en-1-ol. Link

Sources

Methodological & Application

The Strategic Application of (S)-2-Aminopent-4-en-1-ol Hydrochloride in the Synthesis of Peptide Isosteres

Introduction: The Quest for Druggable Peptides

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their clinical utility is often hampered by inherent liabilities, primarily their susceptibility to enzymatic degradation by proteases and poor cell permeability.[1][2] A powerful strategy to overcome these limitations is the introduction of isosteric modifications to the peptide backbone, which involves replacing the scissile amide bond with a non-natural mimic.[3][4] These "peptide isosteres" are designed to retain the crucial three-dimensional arrangement of the parent peptide required for target binding while exhibiting enhanced metabolic stability and improved pharmacokinetic profiles.[5]

(S)-2-Aminopent-4-en-1-ol hydrochloride is a versatile chiral building block that serves as a valuable precursor for the synthesis of several important classes of peptide isosteres, most notably hydroxyethylene and alkene isosteres. Its stereodefined amino alcohol core provides a scaffold to mimic the transition state of amide bond hydrolysis, a feature that has been successfully exploited in the design of potent enzyme inhibitors, particularly for aspartic proteases like HIV-1 protease. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of (S)-2-Aminopent-4-en-1-ol hydrochloride in the synthesis of peptide isosteres, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Handling of (S)-2-Aminopent-4-en-1-ol Hydrochloride

A thorough understanding of the starting material's properties is paramount for successful and reproducible synthetic outcomes.

| Property | Value | Source |

| CAS Number | 926660-03-9 | ChemicalBook[6] |

| Molecular Formula | C₅H₁₂ClNO | American Elements[7] |

| Molecular Weight | 137.61 g/mol | Calculated |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in water and methanol | General knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Hygroscopic. | General laboratory safety guidelines |

Synthetic Strategy Overview: From Amino Alcohol to Peptide Isostere

The transformation of (S)-2-Aminopent-4-en-1-ol hydrochloride into a peptide isostere is a multi-step process that hinges on the strategic manipulation of its functional groups. A general workflow is outlined below, which will be followed by detailed experimental protocols for the synthesis of a representative hydroxyethylene isostere.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. WO1995014655A1 - Diastereoselective synthesis of hydroxyethylene dipeptide isosteres - Google Patents [patents.google.com]

- 4. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (S)-2-AMINOPENT-4-EN-1-OL HYDROCHLORIDE | 926660-03-9 [chemicalbook.com]

- 7. americanelements.com [americanelements.com]

Application Note: Precision RCM of L-Allylglycinol Derivatives

Executive Summary

L-Allylglycinol (2-amino-4-penten-1-ol) derivatives are "privileged scaffolds" in drug discovery, serving as immediate precursors to chiral pipecolic acid derivatives, hydroxypipecolidines, and morpholines.[1] While Ring-Closing Metathesis (RCM) is the most direct route to these heterocycles, these substrates present a "perfect storm" of catalytic challenges: Lewis basic chelation (catalyst poisoning), alkene isomerization (ruthenium hydride formation), and rotameric latency (carbamate conformational locking).[1]

This guide provides a validated, mechanistic approach to overcoming these barriers, utilizing Second-Generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts.[1]

Mechanistic Analysis: The Chelation Trap

The primary failure mode in the RCM of amino-alcohol derivatives is not steric bulk, but heteroatom coordination . The ruthenium center in Grubbs catalysts is electron-deficient (14-electron active species). Unprotected or poorly protected amines/alcohols act as competitive ligands, displacing the phosphine or ether ligand and forming a dormant thermodynamic sink.[1]

Figure 1: The Chelation Trap & Isomerization Pathway

The following diagram illustrates how L-allylglycinol derivatives can divert the catalytic cycle into inactive states or side reactions.

Caption: Mechanistic bifurcation showing the active catalytic cycle (top) versus chelation poisoning and hydride-induced isomerization pathways (bottom).[1]

Substrate Design & Pre-Reaction Checklist

Before attempting RCM, the L-allylglycinol core must be derivatized to prevent the "Chelate" pathway shown above.[1]

| Functional Group | Risk Level | Mitigation Strategy |

| Primary Amine | Critical | Must be protected. Boc or Cbz are standard.[1] Note: Amides are poor ligands and safe; free amines kill catalysis immediately.[1] |

| Primary Alcohol | High | Protect as TBS or TBDPS ether.[1] Alternatively, use Lewis Acid masking (see Protocol B).[1] |

| Carbamate (N-Boc) | Medium | Induces Rotamers . The trans rotamer favors RCM; the cis rotamer is unreactive. Heating (reflux) is often required to overcome the rotational barrier. |

Experimental Protocols

Protocol A: Standard High-Dilution RCM (Protected Substrates)

Best for: Fully protected substrates (e.g., N-Allyl-N-Boc-O-TBS-L-allylglycinol).[1]

Reagents:

-

Substrate (1.0 equiv)

-

Grubbs II Catalyst (G-II) (2–5 mol%)

-

Dichloromethane (DCM), anhydrous, degassed.[1]

Procedure:

-

Degassing: Sparge anhydrous DCM with Argon for 15 minutes. Dissolved Oxygen is the enemy of low-loading metathesis.

-

Dilution: Dissolve substrate in DCM to a final concentration of 5 mM (0.005 M).

-

Why? High dilution favors intramolecular ring-closing over intermolecular oligomerization.[1]

-

-

Catalyst Addition: Add G-II (2 mol%) as a solid or a stock solution in DCM.

-

Reflux: Heat to reflux (40°C) under Argon.

-

Monitor: Check TLC/LCMS at 2 hours. If conversion <50%, add a second portion of catalyst (2 mol%).[1]

-

-

Quenching: Add activated charcoal (50 equiv wt) or DMSO (50 equiv relative to catalyst) and stir for 2 hours to sequester Ruthenium. Filter through Celite.[1]

Protocol B: Lewis-Acid Assisted RCM (The "Ti-Masking" Method)

Best for: Substrates with free hydroxyl groups or labile protecting groups.

Concept: Titanium isopropoxide binds to the free alcohol/amine, creating a bulky titanate that prevents the heteroatom from coordinating to the Ruthenium.

Reagents:

-

Substrate (e.g., N-Allyl-N-Cbz-L-allylglycinol)[1]

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.3 – 1.0 equiv)

-

Grubbs II Catalyst (G-II) (5 mol%)

-

DCM (anhydrous)

Procedure:

-

Dissolve substrate in anhydrous DCM (5 mM).

-

Masking Step: Add Ti(OiPr)₄ (0.3 equiv) . Stir at room temperature for 20–30 minutes.

-

Critical: This pre-equilibrium allows the Ti to bind the Lewis basic sites before the Ru catalyst is introduced.

-

-

Catalysis: Add G-II (5 mol%).

-

Reflux at 40°C for 4–12 hours.

-

Workup: Quench with 1N HCl or Rochelle's salt solution to break the titanate complex, then extract with EtOAc.

Protocol C: Suppression of Isomerization (The Benzoquinone Method)

Best for: Substrates yielding "des-allyl" byproducts (alkene migration).

Concept: 1,4-Benzoquinone acts as an oxidant to scavenge Ruthenium hydride species, preventing them from catalyzing the migration of the double bond.[1]

Procedure:

-

Prepare reaction as in Protocol A.

-

Add 1,4-Benzoquinone (10–20 mol%) alongside the catalyst.

-

Run the reaction at the lowest efficient temperature (start at RT, increase to 40°C only if needed).

-

Note: Benzoquinone may slow the reaction rate; catalyst loading might need to be increased to 5–7 mol%.

-

Optimization Workflow

Use this logic flow to select the correct protocol for your specific derivative.

Caption: Decision matrix for selecting RCM conditions based on substrate protection status and reaction outcome.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM recovered) | Catalyst Poisoning | Ensure N/O protection. Try Protocol B (Ti-additive). Ensure solvent is degassed (O2 kills Ru). |

| No Reaction (SM recovered) | Rotamer Lock | Switch solvent to Toluene and heat to 80°C to overcome carbamate rotational barrier. |

| Oligomerization (Broad peaks) | Concentration too high | Dilute from 0.05 M to 0.005 M (5 mM). Add catalyst in two portions. |

| Isomerization (Des-allyl) | Ru-Hydride formation | Add 10 mol% 1,4-Benzoquinone. Lower temperature if possible. Use Grubbs I (less active, but less isomerization) if sterics allow.[1] |

| Black Precipitate | Catalyst Decomposition | Catalyst death.[1] Re-purify substrate (remove amine impurities). Use fresh catalyst. |

References

-

Grubbs, R. H., et al. "Olefin Metathesis for Site-Selective Protein Modification."[1] University of Oxford / NIH. (Discusses compatibility of amino acid residues and chelation issues). 2[3][4]

-

Agami, C., et al. "Asymmetric synthesis of pipecolic acid derivatives."[1][5] Tetrahedron (1992).[5] (Foundational work on allylglycinol to pipecolic acid conversion). 5[3][4]

-

Organic Chemistry Portal. "Ring Closing Metathesis (RCM) - Protocols and Mechanism." (General mechanistic grounding for RCM). 1

-

RSC Publishing. "The roles of Lewis acidic additives in organotransition metal catalysis."[6] Organic & Biomolecular Chemistry (2019).[6] (Validates the use of Lewis acids to prevent catalyst poisoning). 6[3]

-

NIH / PMC. "Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products."[1] (Detailed protocol for using benzoquinone to stop isomerization). 7[3]

Sources

- 1. Ring Closing Metathesis [organic-chemistry.org]

- 2. users.ox.ac.uk [users.ox.ac.uk]

- 3. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Asymmetric synthesis of pipecolic acid derivatives / Tetrahedron, 1992 [sci-hub.ru]

- 6. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing racemization of (S)-2-Aminopent-4-en-1-ol during workup

This technical guide addresses the preservation of enantiomeric excess (ee%) for (S)-2-Aminopent-4-en-1-ol (also known as L-allylglycinol) during workup and purification.

Executive Summary: The primary causes of racemization for this molecule are thermal stress during distillation and Schiff base-mediated tautomerization caused by carbonyl impurities. Unlike saturated amino alcohols (e.g., Valinol), the presence of the terminal alkene in the allyl group introduces a secondary risk of alkene isomerization (migration) under strong acid catalysis, which can facilitate racemization via enamine intermediates.

Part 1: The "Why" – Mechanistic Insight

To prevent racemization, one must understand the specific pathways by which the chiral center at C2 loses integrity.

Thermal Racemization (The Distillation Trap)

While amino alcohols are generally more configurationally stable than their parent amino acids, the C2 proton is sufficiently acidic to undergo inversion at elevated temperatures (>100°C), especially in the presence of trace metals or basic impurities.

-

Risk: Atmospheric distillation requires temperatures that exceed the stability threshold of the chiral center.

-

Solution: High-vacuum distillation (Kugelrohr) or salt formation.

The "Hidden" Catalyst: Carbonyl Impurities

If the reduction from (S)-allylglycine is incomplete, or if oxidation occurs, trace aldehydes or ketones can react with the primary amine to form a Schiff base (Imine) .

-

Mechanism: The imine nitrogen increases the acidity of the alpha-proton, allowing tautomerization to the achiral enamine. Upon hydrolysis, the amine reforms as a racemate.

-

Prevention: Ensure complete reduction of the starting material and avoid ketone solvents (e.g., Acetone) during workup.

Alkene Migration (Specific to Allyl Group)

Under strong acidic conditions (e.g., refluxing HCl) or in the presence of transition metals, the terminal double bond can migrate to the internal position (conjugation). This facilitates racemization through transient enamine formation.

Part 2: Troubleshooting Guide (FAQ)

Q1: I observed a drop in optical rotation after fractional distillation. What happened? A: You likely exceeded the thermal budget of the molecule.

-

Diagnosis: Check the pot residue. Darkening indicates polymerization or decomposition.

-

Fix: Switch to Kugelrohr distillation (short path) at

to keep the bath temperature below 80°C. Alternatively, purify via oxalate salt precipitation (see Protocol B), which avoids heat entirely.

Q2: My product contains a "polymer-like" gum after workup. A: This is often due to the "Fieser" workup generating aluminum salts that trap the amino alcohol, or hydroboration side-products if NaBH₄/I₂ was used.

-

Correction: If using LAH, ensure the quench is stoichiometric (1:1:3 method). If using NaBH₄/I₂, stop immediately . The iodine/borane system can hydroborate the terminal alkene of the allyl group, creating complex mixtures. Use LAH for this specific substrate.

Q3: Can I use Acetone to clean my glassware or recrystallize? A: Absolutely not. Acetone reacts with 2-aminopent-4-en-1-ol to form an oxazolidine or Schiff base. This reaction is reversible but often leads to optical purity loss or "ghost" peaks in NMR. Use Methanol or Ethanol.

Part 3: Standard Operating Procedures (Protocols)

Protocol A: The "Safe" Reduction & Quench (LAH Method)

Recommended for maintaining the allyl group integrity.

Reagents:

-

Lithium Aluminum Hydride (LAH) (Powder or THF solution)[3]

-

Solvent: Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry a 3-neck flask under Argon. Add LAH (2.5 equiv) suspended in THF (0.5 M). Cool to 0°C.[3]

-

Addition: Add (S)-Allylglycine portion-wise as a solid (or slurry) over 30 mins. Note: Gas evolution (

) will be vigorous. -

Reflux: Warm to RT, then reflux gently for 12–16 hours.

-

The "Fieser" Quench (Critical for Optical Purity):

-

Cool mixture to 0°C.

-

For every 1 g of LAH used, add sequentially:

-

1 mL Water (Dropwise, very slow)

-

1 mL 15% NaOH (aq)

-

3 mL Water

-

-

-

Isolation: Warm to RT. A granular white precipitate (

) forms. Filter through a coarse fritted funnel. Wash the cake with THF (3x). -

Concentration: Dry filtrate over

(granular) and concentrate in vacuo at <40°C.

Protocol B: Non-Thermal Purification (Oxalate Salt)

Use this if distillation degrades your ee%.

-

Dissolution: Dissolve the crude amino alcohol oil in a minimal amount of Ethanol (absolute).

-

Precipitation: Add a saturated solution of Oxalic Acid (anhydrous) in Ethanol dropwise until pH ~4–5.

-

Crystallization: A white solid (Oxalate salt) will precipitate. Cool to 4°C overnight.

-

Filtration: Filter and wash with cold

. -

Recovery: To recover the free base, suspend the salt in water, basify with

to pH >12, and extract with

Part 4: Data & Visualization

Table 1: Physical Property Benchmarks

| Property | Value / Range | Notes |

| Boiling Point | 65–70°C @ 0.9 mmHg | Estimated based on Valinol analog [1]. |

| Specific Rotation | Must establish baseline | Literature varies by solvent. typically (+) for (S)-isomer in EtOH. |

| Storage Stability | < 1 Month (Free base) | Store under Argon at -20°C. Oxidizes to dark oil. |

| Salt Stability | > 1 Year (Oxalate/HCl) | Salts are indefinitely stable at RT. |

Figure 1: Workup Decision Matrix

Caption: Decision tree for purifying (S)-2-Aminopent-4-en-1-ol. Salt formation is preferred for high-value optical purity maintenance.

References

-

McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571. Link

- Core grounding for the reduction of amino acids to amino alcohols.

-

Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1993). Reduction of Amino Acids: L-Valinol. Organic Syntheses, Coll. Vol. 8, p. 528. Link

- Provides the specific LAH reduction and Fieser workup protocol adapted in Protocol A.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

PubChem. (2024).[4] Compound Summary: 2-Aminopent-4-en-1-ol.[4] National Library of Medicine.[4] Link

- Source for molecular weight and identifiers.

Sources

Technical Support Center: Solubility Enhancement for Amino Alcohol Hydrochloride Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of amino alcohol hydrochloride salts. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts essential for understanding the solubility behavior of amino alcohol hydrochloride salts.

Q1: Why is a hydrochloride salt of a basic amino alcohol supposed to be more water-soluble than its free base form?

A: Converting a basic compound, such as an amino alcohol, into a salt is a common and effective strategy to increase aqueous solubility.[1][2][3] The primary reason is the introduction of ionic character. In its free base form, the amino alcohol may have low water solubility due to significant non-polar regions. By reacting the basic amine group with hydrochloric acid, a proton (H+) is transferred to the nitrogen, creating a positively charged ammonium cation (R-NH2R'+ -> R-NH3R'+) and a chloride anion (Cl-). These charged ions can interact much more favorably with the polar water molecules through ion-dipole interactions, overcoming the crystal lattice energy of the solid salt and leading to dissolution.[1]

Q2: What is the "common ion effect" and why is it particularly relevant for hydrochloride salts?

A: The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[1][4][5] For a hydrochloride salt (Drug-H+Cl-), the dissolution is an equilibrium process:

Drug-H+Cl- (solid) ⇌ Drug-H+ (aqueous) + Cl- (aqueous)

If the dissolution medium already contains chloride ions (Cl-), such as gastric fluid or a saline buffer, the equilibrium will shift to the left, favoring the solid, undissolved salt form.[1][6] This can significantly suppress the solubility and dissolution rate of the hydrochloride salt, sometimes even making it less soluble than the free base in that specific medium.[1][7] This is a critical consideration for oral drug formulation, as the high chloride concentration in the stomach can impede dissolution.[1]

Q3: How does the pKa of the amino alcohol influence its pH-solubility profile?

A: The pKa is the pH at which the amino group is 50% ionized (protonated) and 50% unionized (free base). This value is central to the pH-solubility profile. As a general rule for a basic drug, solubility is highest at pH values at least 2 units below the pKa, where the compound exists predominantly in its ionized, more soluble form.[8] As the pH of the solution increases and approaches the pKa, the proportion of the un-ionized free base increases. Since the free base is typically much less soluble than the salt, the overall solubility of the compound will decrease dramatically. The pH at which the solubility is at its maximum is referred to as pHmax.[9]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your research.

Q1: My amino alcohol HCl salt won't dissolve in a neutral aqueous buffer (e.g., PBS at pH 7.4). What is my first step?

A1: Adjust the pH. This is the most direct and often most effective initial strategy for ionizable drugs.[10][]

-

Causality: At pH 7.4, which is likely above the pKa of your amino alcohol's conjugate acid, the compound exists primarily in its neutral, poorly soluble free base form. Even though you are starting with the HCl salt, the buffer's basicity will neutralize the protonated amine, causing it to convert to the free base and resist dissolution or precipitate.

-

Solution: Lower the pH of your solvent. Start by preparing a buffer with a pH at least 2 units below the compound's pKa. This ensures the amino group remains protonated (ionized), maximizing solubility. You can create a simple pH-solubility curve to identify the optimal pH range for your experiments (see Protocol 1).

Q2: I successfully dissolved my salt in a low-pH buffer, but it crashes out of solution when I add it to my cell culture medium. What is happening?

A2: Your formulation is being neutralized by the high buffering capacity of the cell culture medium.

-

Causality: Cell culture media are heavily buffered, typically with bicarbonate systems, to maintain a stable physiological pH around 7.2-7.4. When you add your small volume of acidic, high-concentration drug stock, the medium's buffer system immediately neutralizes the acid, raising the pH. This forces your compound back into its poorly soluble free base form, causing it to precipitate.

-

Solutions:

-

Use Co-solvents: Prepare your stock solution in a mixture of a water-miscible organic solvent and water (or acidic buffer).[10][12] Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) 400 work by reducing the polarity of the solvent, making it more favorable for the non-polar parts of your molecule.[] This can keep the drug in solution even after the pH shifts. Caution: Always check the solvent tolerance of your specific cell line.

-

Employ Formulation Excipients: Consider using cyclodextrins. These are cyclic oligosaccharides that can encapsulate the poorly soluble drug in their hydrophobic core, while their hydrophilic exterior maintains solubility in the aqueous medium.[2][13]

-

Increase Final Volume: Dilute your stock solution into a larger volume of media more slowly and with vigorous mixing to avoid localized areas of high concentration that can trigger precipitation.

-

Q3: My compound's solubility is still insufficient, even at a low pH. What are my next options?

A3: You need to move beyond pH modification and explore co-solvency and other formulation strategies.

-

Causality: If pH adjustment alone is insufficient, it indicates that the intrinsic solubility of the ionized form of your drug is still limited, or the molecule possesses significant hydrophobicity that outweighs the benefit of ionization.

-

Solutions:

-

Co-solvent Systems: This is the next logical step. By blending water with a miscible organic solvent, you reduce the overall dielectric constant of the medium, making it a more hospitable environment for lipophilic compounds.[] High concentrations of the drug can often be achieved with this method.[10]

-

Surfactants: Surfactants form micelles in solution. The hydrophobic cores of these micelles can solubilize your poorly soluble compound, significantly increasing its concentration in the aqueous phase.[10][14]

-

Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[13][15] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon gentle agitation in an aqueous medium.[15]

-

| Strategy | Common Examples | Mechanism of Action | Primary Advantage | Key Consideration |

| pH Adjustment | Citrate Buffer, Acetate Buffer | Increases the fraction of the ionized, more soluble species.[] | Simple and effective for ionizable drugs. | Limited by the drug's pKa and intrinsic solubility. |

| Co-solvents | Ethanol, Propylene Glycol, PEG 400, DMSO[] | Reduces solvent polarity (dielectric constant), decreasing the energy required to solvate a non-polar solute.[] | Can increase solubility by several orders of magnitude.[16] | Potential for in vivo toxicity and drug precipitation upon dilution.[10] |

| Surfactants | Tween 80, Solutol HS-15[14] | Forms micelles that encapsulate hydrophobic drug molecules.[14] | High drug-loading capacity above the critical micelle concentration (CMC). | Potential for cell membrane disruption and toxicity. |

| Complexation | Hydroxypropyl-β-Cyclodextrin (HPβCD) | Forms inclusion complexes where the drug resides in the hydrophobic cavity of the cyclodextrin.[13] | Low toxicity and can improve stability. | Stoichiometry and binding affinity must be considered. |

Q4: Why is the solubility of my hydrochloride salt lower in a 0.9% NaCl solution than in pure water at the same pH?

A4: This is a classic example of the common ion effect.

-

Causality: The 0.9% NaCl solution contains a high concentration of chloride ions (Cl-). As explained in the FAQs, this external source of the "common ion" (chloride) shifts the dissolution equilibrium of your hydrochloride salt to the left, favoring the solid state and thus reducing its solubility.[1][6][7]

-

Solution: If working with saline is necessary, you may need to compensate by further lowering the pH (if possible) or by incorporating other solubilization techniques like co-solvents or complexing agents that are less sensitive to ionic strength. In some cases, forming a different salt (e.g., a mesylate or tosylate) that does not share a common ion with the medium may be a viable, albeit more involved, development strategy.[9][17]

Section 3: Visualized Workflows and Mechanisms

Visual aids can clarify complex processes. The following diagrams illustrate key concepts discussed in this guide.

Troubleshooting Workflow for Poor Solubility

Caption: A step-by-step workflow for troubleshooting poor solubility.

Mechanism of pH-Dependent Solubility

Sources

- 1. rjpdft.com [rjpdft.com]

- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 12. wisdomlib.org [wisdomlib.org]

- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cosolvent - Wikipedia [en.wikipedia.org]

- 17. merckmillipore.com [merckmillipore.com]

Technical Support Center: Removing Borate Salts After L-Allylglycine Reduction

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral building blocks derived from amino acids. The reduction of L-allylglycine to its corresponding amino alcohol, L-2-amino-5-hexen-1-ol, is a fundamental transformation for creating valuable chiral amines.[1][2] However, the use of common borohydride reducing agents introduces a significant purification challenge: the removal of inorganic borate byproducts. This guide provides a structured, in-depth approach to troubleshooting and resolving this critical issue.

Frequently Asked Questions & Troubleshooting Guides

Q1: I've completed my reduction of L-allylglycine with sodium borohydride (NaBH₄). What exactly are these inorganic salt contaminants, and why are they so difficult to remove?

A1: Understanding the Core Problem: Borate-Diol Complexation

When you reduce the carboxylic acid of L-allylglycine, you generate the desired amino alcohol. During this process and the subsequent quenching step (typically with water or acid), the borohydride reagent (BH₄⁻) is consumed and ultimately forms boric acid (B(OH)₃) and its corresponding salts (borates).[3][4]

The primary challenge arises from the chemical nature of your product and the byproduct:

-

Your Product: L-2-amino-5-hexen-1-ol is an amino alcohol. Specifically, it has an alcohol (-OH) and an amine (-NH₂) on adjacent carbons, creating a 1,2-amino alcohol structure.

-

The Contaminant: Boric acid is a well-known Lewis acid that has a strong affinity for diols (compounds with two hydroxyl groups), especially those on adjacent carbons (vicinal diols).[5] It readily forms stable, cyclic borate esters with these molecules. Your 1,2-amino alcohol product can act similarly to a diol, forming a stable complex with the boric acid byproduct.[6]

This complex formation means the boric acid "sticks" to your product, making simple separation by a standard aqueous wash ineffective. The complex can be soluble in both aqueous and organic phases, leading to persistent contamination in your final product.

Q2: During my initial aqueous workup, I encountered a thick, unfilterable gel or a persistent emulsion between the organic and aqueous layers. What is causing this, and how can I resolve it?

A2: Breaking Down Gels and Emulsions with pH Control

This is a very common and frustrating issue. The gelatinous precipitate or emulsion is typically a mixture of insoluble borate salts, metal hydroxides (from the borohydride cation, e.g., Na⁺), and your product trapped within this matrix. Attempting to filter this gel is often futile and leads to significant product loss.

The Underlying Cause: At neutral or near-neutral pH, complex borate salts have limited solubility and a tendency to form these unmanageable phases.

The Solution: Acidification

The most robust method to break these emulsions is to deliberately and significantly lower the pH of the biphasic mixture.

dot

Caption: Workflow for resolving workup emulsions.

Troubleshooting Protocol: Breaking Emulsions

-

Cool the Mixture: Place your reaction flask containing the emulsion in an ice-water bath.

-

Prepare Acid: Have a solution of 1M hydrochloric acid (HCl) ready.

-

Acidify Slowly: Add the 1M HCl dropwise with vigorous stirring. You will likely observe the gel dissolving and the emulsion beginning to break.

-

Target pH: Continue adding acid until the pH of the aqueous layer is strongly acidic, between pH 1 and 2. Confirm with pH paper.

-

Result: At this low pH, the borate complexes are disrupted. Crucially, the amine group on your product is protonated to form the highly water-soluble ammonium salt (R-NH₃⁺Cl⁻). This forces your product exclusively into the aqueous layer and allows for a clean separation from the organic solvent.[7][8]

Q3: What is the most reliable, first-line procedure for removing the bulk of borate salts from my water-soluble amino alcohol product?

A3: The Acid-Base Extraction Workup

This method leverages the amphoteric nature of your amino alcohol product to separate it from the neutral boric acid. It is the go-to procedure for this type of purification.

Experimental Protocol: Acid-Base Extraction

-

Quench and Acidify: After the reaction is complete, cool the flask in an ice bath. Carefully and slowly quench the reaction by adding 1M HCl until the pH of the mixture is ~1-2. This neutralizes excess borohydride and protonates your product.[9]

-

Initial Organic Wash (Optional): Transfer the biphasic mixture to a separatory funnel. Extract the mixture one or two times with an organic solvent like ethyl acetate or dichloromethane (DCM). This step removes any non-polar, organic-soluble impurities. Your product will remain in the acidic aqueous layer. Discard the organic layers.

-

Basify the Aqueous Layer: Cool the acidic aqueous layer (which contains your product) in an ice bath. Slowly add a base, such as 2M NaOH or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is ~9-10. This deprotonates the ammonium salt back to the free amine (R-NH₂), reducing its water solubility.

-

Product Extraction: Extract the now basic aqueous layer three to five times with a fresh organic solvent (e.g., ethyl acetate or DCM). Your deprotonated amino alcohol product will now move into the organic layers.

-

Dry and Concentrate: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (e.g., on a rotary evaporator) to yield your crude product, now largely free of borate salts.

Q4: The acid-base extraction worked, but my NMR analysis still shows a persistent boron-related impurity. Is there a more effective method for removing these stubborn residues?

A4: Advanced Technique: Azeotropic Removal with Methanol

If trace amounts of boric acid remain, it's often due to its slight solubility in the extraction solvent or incomplete separation. The most effective method to remove these final traces is by forming a volatile borate ester and removing it azeotropically.

The Chemistry: Boric acid reacts with methanol in a reversible esterification to form trimethyl borate, B(OCH₃)₃.[10][11] This ester is highly volatile (Boiling Point: 68-69 °C) and forms a low-boiling azeotrope with methanol, allowing it to be easily removed by evaporation.[12][13][14]

Experimental Protocol: Azeotropic Borate Removal

-

Initial Concentration: Take your crude product after the acid-base extraction and concentrate it to an oil or solid on a rotary evaporator.

-

Add Methanol: Add a significant volume of methanol (e.g., 10-20 times the volume of your crude product). Swirl to dissolve the material completely.

-

Evaporate to Dryness: Concentrate the methanolic solution completely to dryness on the rotary evaporator. The trimethyl borate will co-evaporate with the methanol.

-

Repeat: Repeat this process of adding methanol and evaporating to dryness at least three to five times.[7][15] This ensures the equilibrium is driven towards the formation and removal of the volatile borate ester. Each cycle removes more of the boron impurity.

This technique is highly effective and is a standard procedure in boron chemistry for removing boric acid and boronic acid residues.[7]

Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying your L-allylglycine reduction product.

dot

Caption: Troubleshooting workflow for borate salt removal.

Data Summary Table

| Property | Value | Source(s) |

| Compound | Boric Acid (H₃BO₃) | |

| Molar Mass | 61.83 g/mol | [5] |

| pKa | 9.24 (first proton) | [5] |

| Appearance | White crystalline solid | [5] |

| Solubility in Water (25°C) | 5.7 g / 100 mL | [5][11][16] |

| Solubility in Methanol (25°C) | 17.39 g / 100 mL | [11][17] |

| Solubility in Ethanol (25°C) | 9.44 g / 100 mL | [11] |

References

- Boric Acid. Solubility of Things.

- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. American Chemical Society.

- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.

- Recovery of alkyl borate from methanol-alkyl borate mixtures.

- Boric Acid Catalyzed Methyl Esterification of Sugar Acids. Griffith Research Online.

- Boric acid. Sciencemadness Wiki.

- Process for isolating trimethyl borate from methanol-containing mixtures.

- Technical Support Center: Purification Strategies for Boron-Containing Compounds. Benchchem.

- Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC.

- Boric acid. Wikipedia.

- Sodium Borohydride. Common Organic Chemistry.

- Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomeriz

- Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride. YouTube.

- Boron Removal.

- Help: NaBH4 workup advice. Reddit.

- How do I separate water soluble organic compound from boric acid and sodium bromide mixture?.

- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.

- Trying to remove a boronic acid in a workup. Help!. Reddit.

- Reduction of an aldehyde with sodium borohydride/ hydrolysis of the bor

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

Sources

- 1. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Boric acid - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. reddit.com [reddit.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. DSpace [research-repository.griffith.edu.au]

- 11. sciencemadness.org [sciencemadness.org]

- 12. US3230245A - Recovery of alkyl borate from methanol-alkyl borate mixtures - Google Patents [patents.google.com]

- 13. DE3126111A1 - Process for isolating trimethyl borate from methanol-containing mixtures - Google Patents [patents.google.com]

- 14. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Optimizing N-Protection Reactions for L-Allylglycinol

Welcome to the technical support center for the N-protection of L-allylglycinol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for optimizing this crucial synthetic step. The following information is curated to address specific challenges you may encounter in the lab, ensuring high-yield and high-purity N-protected L-allylglycinol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for L-allylglycinol, and what are their key differences?

The most common N-protecting groups for L-allylglycinol are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). Each has distinct characteristics regarding stability and deprotection conditions, allowing for orthogonal protection strategies in multi-step syntheses.[][2][3]

| Protecting Group | Structure | Key Stability | Common Deprotection Conditions |

| Boc | Stable to most nucleophiles and bases. | Anhydrous acidic conditions (e.g., TFA in DCM, HCl in dioxane).[][2] | |

| Cbz | Stable to acidic conditions. | Catalytic hydrogenation (e.g., H₂, Pd/C).[3] | |

| Fmoc | Stable to acidic conditions. | Basic conditions (e.g., piperidine in DMF).[2] |

Q2: How can I achieve selective N-protection over O-protection of the primary alcohol in L-allylglycinol?

The primary amine in L-allylglycinol is inherently more nucleophilic than the primary alcohol. This difference in reactivity allows for selective N-protection under controlled conditions. To favor N-protection, it is crucial to:

-

Use a suitable base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.

-

Control the temperature: Running the reaction at room temperature or below (e.g., 0 °C) minimizes the reactivity of the alcohol.

-

Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the protecting group reagent (e.g., Boc₂O).

Under these conditions, the amine will preferentially react to form the carbamate, leaving the hydroxyl group free.

Q3: How do I monitor the progress of my N-protection reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[4]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. The optimal ratio will depend on the polarity of the starting material and product.

-

Visualization:

-

UV light (254 nm): If the protecting group (like Cbz or Fmoc) or the starting material is UV active.

-

Staining:

-

Ninhydrin: Stains the free amine of the starting material (L-allylglycinol) purple or blue. The protected product will not stain with ninhydrin.

-

Potassium permanganate (KMnO₄): Stains the double bond of the allyl group in both the starting material and the product. This can help to visualize all spots.

-

-

A successful reaction will show the disappearance of the L-allylglycinol spot and the appearance of a new, less polar product spot.

Troubleshooting Guide

This section addresses common issues encountered during the N-protection of L-allylglycinol.

Issue 1: Incomplete or Slow Reaction

Symptoms:

-

TLC analysis shows a significant amount of starting material remaining after the expected reaction time.

-

The isolated yield of the protected product is low.

Potential Causes and Solutions:

| Cause | Solution |

| Insufficient Reagent | Ensure accurate measurement of L-allylglycinol and add a slight excess (1.1-1.5 equivalents) of the protecting group reagent (e.g., Boc₂O). |

| Inadequate Base | Use a non-nucleophilic base like TEA or DIPEA in slight excess (1.2-2.0 equivalents). Ensure the base is of good quality and anhydrous. |

| Low Reaction Temperature | While low temperatures favor selectivity, they can also slow down the reaction. If the reaction is sluggish at 0 °C, allow it to warm to room temperature and continue monitoring by TLC. |

| Poor Solvent Choice | Ensure L-allylglycinol is fully dissolved in the chosen solvent (e.g., DCM, THF, or a mixture). If solubility is an issue, consider a different solvent system. |

| Moisture in the Reaction | Ensure all glassware is dry and use anhydrous solvents, as water can hydrolyze the protecting group reagent. |

Issue 2: Formation of Multiple Products (Side Reactions)

Symptoms:

-

TLC shows multiple new spots in addition to the desired product.

-

NMR or MS analysis of the crude product indicates the presence of impurities.

Potential Causes and Solutions:

| Cause | Solution |

| O-Protection | This occurs if the reaction conditions are too harsh (e.g., high temperature, strong base). Maintain a low reaction temperature (0 °C to room temperature) and use a non-nucleophilic base. |

| Di-protection (N,N-diprotection) | This is less common with bulky protecting groups like Boc but can occur if a large excess of the protecting group reagent and base is used. Use the recommended stoichiometry. |

| Side reactions involving the allyl group | The allyl group is generally stable under standard N-protection conditions.[5] However, very harsh acidic or basic conditions or the presence of certain metals could potentially lead to isomerization or other side reactions. Stick to mild reaction conditions. |

| Formation of Urea Byproducts (with Boc₂O) | In some cases, particularly with sterically hindered amines, Boc₂O can lead to urea formation.[] While L-allylglycinol is not highly hindered, if this is suspected, purification by column chromatography is necessary. |

Issue 3: Difficult Work-up and Purification

Symptoms:

-

Formation of an emulsion during aqueous work-up.

-

Difficulty in separating the product from unreacted starting material or byproducts by column chromatography.

Potential Causes and Solutions:

| Cause | Solution |

| Emulsion during extraction | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |

| Product is an oil and difficult to handle | Some N-protected amino alcohols are oils. After concentrating the organic phase, place the crude product under high vacuum to remove residual solvent. |

| Co-elution of product and impurities | Optimize the mobile phase for column chromatography. A gradient elution (gradually increasing the polarity of the eluent) can improve separation. |

Experimental Protocols

Standard Protocol for N-Boc Protection of L-Allylglycinol

This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.

Materials:

-

L-allylglycinol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve L-allylglycinol (1.0 equiv) in anhydrous DCM in a round-bottom flask.

-

Base Addition: Cool the solution in an ice bath and add TEA (1.2 equiv). Stir for 5-10 minutes.

-

Reagent Addition: Slowly add a solution of Boc₂O (1.1 equiv) in DCM to the stirred mixture.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-L-allylglycinol.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Analytical Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity.

Expected Analytical Data for N-Boc-L-Allylglycinol

-

¹H NMR (CDCl₃):

-

Signals corresponding to the tert-butyl group of the Boc protector will appear around 1.4 ppm (singlet, 9H).[6][7]

-

The protons of the allyl group will show characteristic signals in the vinyl region (multiplet, ~5.7-5.9 ppm, 1H) and the allylic region (multiplets, ~5.1-5.2 ppm, 2H and ~2.2-2.4 ppm, 2H).

-

The protons on the carbon backbone of the amino alcohol will also be present.

-

-

¹³C NMR (CDCl₃):

-

Mass Spectrometry (ESI+):

-

The expected molecular ion peak will be [M+H]⁺ or [M+Na]⁺.

-

Visualizing the Workflow

Logical Flow of N-Protection and Troubleshooting

Caption: Workflow for N-protection of L-allylglycinol and troubleshooting steps.

References

- Hayakawa, Y., et al. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243–246.

-

Hayakawa, Y., et al. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Request PDF. Retrieved from [Link]

- Gutiérrez, O., et al. (2014). Effect of allylic groups on S(N)2 reactivity. The Journal of Organic Chemistry, 79(14), 6467–6474.

-

Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Allyl group. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). Benzyloxycarbonylglycine. Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

Sources

Technical Support Center: Stability of Terminal Alkenes in Acidic Hydrolysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting the acid-catalyzed hydration of terminal alkenes. Here, we will delve into the mechanistic underpinnings of this reaction, address common experimental challenges, and provide field-proven solutions to ensure the integrity and success of your synthetic protocols.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the acid-catalyzed hydrolysis of terminal alkenes. Each problem is presented with a list of probable causes and actionable solutions grounded in chemical principles.

Issue 1: Low or No Yield of the Desired Markovnikov Alcohol

You've performed an acid-catalyzed hydration on a terminal alkene (e.g., 1-hexene) expecting the secondary alcohol (2-hexanol), but the yield is disappointingly low, or the starting material is largely unreacted.

Possible Causes:

-

Insufficient Acid Catalyst: The reaction requires a strong acid to protonate the double bond, which is the rate-determining step.[1][2] Water alone is not acidic enough to initiate the reaction.[3]

-

Reversible Reaction Equilibrium: The hydration of an alkene is a reversible process.[4][5] If reaction conditions do not favor the forward reaction (hydration), the equilibrium may lie towards the starting alkene (dehydration).

-

Low Reaction Temperature: While lower temperatures can favor alcohol formation thermodynamically, excessively low temperatures may not provide sufficient activation energy for the initial protonation step, leading to a slow or stalled reaction.[5][6]

Recommended Solutions:

-

Catalyst Selection and Concentration:

-

Ensure the use of a strong, non-nucleophilic acid catalyst, such as dilute sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[3][4] Using acids with nucleophilic conjugate bases, like HCl, can lead to competing hydrohalogenation side products.[3][7]

-

While catalytic, the acid concentration matters. Use a dilute aqueous solution of the acid. High concentrations of acid can favor the reverse reaction, dehydration.[8]

-

-

Driving the Equilibrium (Le Châtelier's Principle):

-

Temperature Optimization:

-

The reaction is typically performed at or below room temperature to favor the alcohol product.[6] However, if the reaction is sluggish, a modest increase in temperature may be necessary to overcome the activation barrier. Be cautious, as higher temperatures strongly favor the elimination (dehydration) back to the alkene.[5][8]

-

Troubleshooting Workflow: Low Product Yield

Caption: Workflow for diagnosing low alcohol yield.

Issue 2: Formation of Unexpected Byproducts: Rearranged Alcohols

You started with a terminal alkene like 3,3-dimethyl-1-butene, expecting 3,3-dimethyl-2-butanol, but the major product is 2,3-dimethyl-2-butanol.

Possible Causes:

-

Carbocation Rearrangement: This is the most common cause of unexpected alcohol isomers. The reaction proceeds through a carbocation intermediate.[1][10] If a 1,2-hydride or 1,2-alkyl shift can form a more stable carbocation, this rearrangement will occur rapidly, often faster than the nucleophilic attack by water.[11][12][13]

-

Stability Order: Tertiary (3°) carbocations are more stable than secondary (2°), which are far more stable than primary (1°).[11][14]

-

Mechanism: In the case of 3,3-dimethyl-1-butene, protonation forms a secondary carbocation. A subsequent 1,2-methyl shift generates a more stable tertiary carbocation, which is then trapped by water to yield the rearranged alcohol.[11]

-

Recommended Solutions:

-

Predict and Confirm: Always analyze the structure of your starting alkene to predict potential rearrangements. If a more stable carbocation can be formed on an adjacent carbon, a rearrangement is highly likely.[11][15]

-

Alternative Synthetic Routes (Avoiding Carbocations): When the desired product is the non-rearranged Markovnikov alcohol, acid-catalyzed hydration is often a poor choice.

-

Oxymercuration-Demercuration: This is the preferred method for Markovnikov hydration without rearrangement.[9][15] The reaction proceeds through a bridged mercurinium ion intermediate, which does not rearrange.[15][16]

-

Hydroboration-Oxidation: If the desired product is the anti-Markovnikov alcohol (i.e., the terminal alcohol), this is the method of choice.[10]

-

Mechanism: Carbocation Formation and Rearrangement

Caption: Competing pathways in the hydration of 3,3-dimethyl-1-butene.

Issue 3: Formation of Polymers or Ethers

Instead of the desired alcohol, you observe a sticky, high-molecular-weight residue (polymer) or a significant amount of an ether byproduct.

Possible Causes:

-

Cationic Polymerization: The carbocation intermediate can be attacked by another alkene molecule instead of water. This process can repeat, leading to polymerization. This is more likely with high concentrations of alkene.

-

Ether Formation: The alcohol product, once formed, can be protonated and then attacked by another molecule of the alcohol or the starting alkene, leading to the formation of a symmetric or asymmetric ether, respectively.[10] This is favored under more concentrated acid conditions and higher temperatures, similar to conditions for alcohol dehydration.[8]

Recommended Solutions:

-

Control Alkene Concentration: Maintain a high dilution of the alkene in the aqueous acid. This increases the statistical probability that the carbocation will encounter a water molecule before it finds another alkene molecule. A slow, dropwise addition of the alkene to the stirred acid solution is a standard technique.[17]

-

Maintain Low Temperature: As with preventing dehydration, low temperatures disfavor the side reactions that lead to ethers and polymers.[5][6]

-

Use a Co-solvent: In cases where the alkene has very poor solubility in water, a polar, non-nucleophilic co-solvent (like THF) can be used to create a homogeneous solution, preventing localized high concentrations of the alkene.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the precise role of the acid in this reaction? A1: The acid acts as a catalyst.[18] The pi bond of the alkene is electron-rich (nucleophilic), but water is not a strong enough electrophile to react with it directly.[3] A strong acid, like H₂SO₄, provides a source of protons (H⁺), often in the form of the hydronium ion (H₃O⁺).[1] The alkene's pi electrons attack this electrophilic proton, breaking the double bond and forming a carbocation intermediate.[10][18] The acid is then regenerated in the final step when a base (like water) deprotonates the oxonium ion intermediate.[4][18]

Q2: Why does the reaction follow Markovnikov's rule? A2: Markovnikov's rule is an observation that in the addition of H-X to an unsymmetrical alkene, the hydrogen atom adds to the carbon that has more hydrogen atoms.[19] The modern explanation is based on carbocation stability.[2][20] When the alkene is protonated, two different carbocations could potentially form. The reaction proceeds via the more stable carbocation intermediate.[20] For a terminal alkene, protonation of the terminal carbon (C1) results in a more stable secondary carbocation, whereas protonation of the internal carbon (C2) would form a highly unstable primary carbocation.[14][19] Therefore, the reaction pathway through the secondary carbocation is overwhelmingly favored, leading to the hydroxyl group adding to the more substituted carbon.[20]

Table 1: Relative Stability of Carbocations

| Carbocation Type | Structure Example | Relative Stability | Justification |

| Tertiary (3°) | (CH₃)₃C⁺ | Most Stable | Stabilized by inductive effects and hyperconjugation from three alkyl groups.[14] |

| Secondary (2°) | (CH₃)₂CH⁺ | Intermediate | Stabilized by two alkyl groups.[14] |

| Primary (1°) | CH₃CH₂⁺ | Least Stable | Stabilized by only one alkyl group.[11][14] |

| Methyl | CH₃⁺ | Highly Unstable | No alkyl group stabilization. |

Q3: How do temperature and acid concentration create a "tug-of-war" between hydration and dehydration? A3: The acid-catalyzed hydration of an alkene to an alcohol is in equilibrium with the acid-catalyzed dehydration of the alcohol back to the alkene.[5][9] The direction of this equilibrium is highly sensitive to reaction conditions, a concept known as thermodynamic versus kinetic control.[21][22][23]

-

Hydration (Alkene → Alcohol): This reaction is favored by low temperatures and high water concentration (i.e., dilute acid).[5][6][8] The addition of water to the alkene is typically exothermic but results in a decrease in entropy (two molecules combine to form one).[6] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a lower temperature minimizes the unfavorable entropy term, making the forward reaction more spontaneous.

-

Dehydration (Alcohol → Alkene): This reaction is favored by high temperatures and low water concentration (i.e., concentrated acid).[8][9] The higher temperature provides the necessary energy to overcome the activation barrier for elimination and makes the positive entropy term (one molecule becomes two) more dominant, favoring the products.

Q4: Is the reaction stereoselective? A4: No, acid-catalyzed hydration is not stereoselective.[10] The carbocation intermediate is sp²-hybridized and has a planar geometry.[1] The incoming water molecule can attack this flat intermediate from either face with equal probability. If the addition creates a new stereocenter, a racemic mixture of (R) and (S) enantiomers will be formed.[1]

Section 3: Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Hydration of 1-Octene

This protocol is a representative example and should be adapted based on specific substrate reactivity and laboratory safety guidelines.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 20 mL of deionized water and then slowly add 2 mL of concentrated (98%) sulfuric acid while cooling the flask in an ice bath.

-

Alkene Addition: Once the dilute acid solution has cooled to room temperature, begin the dropwise addition of 1-octene (5 mL) from the dropping funnel over a period of 30 minutes with vigorous stirring. Maintain the temperature between 20-25°C.

-

Reaction Monitoring: Allow the mixture to stir vigorously for 2-3 hours after the addition is complete. Monitor the disappearance of the starting material by taking small aliquots and analyzing via GC-MS or TLC (using a non-polar eluent).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid, followed by a brine wash (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2-octanol.

-

Characterization: Purify the crude product by distillation or column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.